Mepyramine: A Deep Dive into its Molecular Architecture and Chemical Behavior
Mepyramine: A Deep Dive into its Molecular Architecture and Chemical Behavior
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive exploration of mepyramine (also known as pyrilamine), a first-generation antihistamine. We will delve into its molecular structure, chemical properties, and the intricate mechanisms that govern its therapeutic effects. This document is intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development, providing both foundational knowledge and detailed experimental insights.
Unveiling the Molecular Blueprint of Mepyramine
Mepyramine is an ethylenediamine derivative with the systematic IUPAC name N-(4-methoxybenzyl)-N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine.[1][2] Its chemical formula is C17H23N3O, and it has a molar mass of 285.391 g·mol−1.[1] The molecule features a pyridine ring and a p-methoxyphenyl group linked by an ethylenediamine backbone, with two methyl groups on the terminal nitrogen atom.[2] Mepyramine is often supplied as a maleate salt, which enhances its stability and solubility.[1][3]
Key Structural Features:
-
Ethylenediamine Core: This flexible chain is crucial for its antihistaminic activity, allowing for optimal interaction with the histamine H1 receptor.
-
Pyridine Ring: This aromatic heterocycle is a key pharmacophoric element contributing to receptor binding.
-
p-Methoxybenzyl Group: This lipophilic group enhances the molecule's ability to cross cell membranes, including the blood-brain barrier, which is a characteristic of first-generation antihistamines and contributes to their sedative effects.[2][4]
-
Tertiary Amine: The dimethylamino group is a common feature in many H1 antagonists and is important for its interaction with the receptor.
Physicochemical Properties
Mepyramine's properties are summarized in the table below. The free base is described as a viscous brown liquid and is lipophilic.[2][3] Its conversion to the maleate salt improves its aqueous solubility.[3]
| Property | Value | Source |
| Molecular Formula | C17H23N3O | [1] |
| Molar Mass | 285.391 g·mol−1 | [1] |
| Appearance | Viscous brown liquid (free base) | [2] |
| IUPAC Name | N-(4-methoxybenzyl)-N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine | [1] |
| CAS Number | 91-84-9 (free base), 59-33-6 (maleate) | [1] |
The Pharmacological Dance: Mepyramine and the Histamine H1 Receptor
Mepyramine exerts its effects primarily as a selective inverse agonist of the histamine H1 receptor.[1][5] This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor.[6][7] The H1 receptor is a G-protein-coupled receptor (GPCR) linked to the Gq/11 protein.[8]
Mechanism of Action: A Step-by-Step Breakdown
-
Binding to the H1 Receptor: Mepyramine binds to a specific site on the H1 receptor, which has been suggested to involve amino acid residues in the transmembrane domains 3 and 5.[9]
-
Inverse Agonism and G-Protein Sequestration: As an inverse agonist, mepyramine stabilizes an inactive conformation of the H1 receptor.[5][6] This action decreases the receptor's constitutive activity.[6] Furthermore, mepyramine preferentially binds to the G-protein-coupled form of the receptor, effectively sequestering the Gq/11 protein.[5][6] This sequestration reduces the availability of Gq/11 for other receptors that utilize the same signaling pathway.[5][6]
-
Inhibition of the Phospholipase C Pathway: The activation of the H1 receptor by histamine normally triggers the Gq/11 protein to activate phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). By preventing the activation of Gq/11, mepyramine inhibits this entire cascade.[5][10]
-
Suppression of Downstream Signaling: The inhibition of IP3 and DAG formation prevents the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. These downstream events are responsible for the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.
The following diagram illustrates the signaling pathway of the histamine H1 receptor and the inhibitory action of mepyramine.
Caption: Histamine H1 Receptor Signaling Pathway and Mepyramine's Point of Inhibition.
Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Potency
The chemical structure of mepyramine is finely tuned for its interaction with the H1 receptor. SAR studies on mepyramine and related compounds have revealed several key insights:
-
The Ethylenediamine Spacer: The length of the ethylenediamine chain is critical for optimal activity.
-
Aromatic Moieties: The presence of two aromatic rings (pyridine and p-methoxyphenyl) is a common feature of many first-generation antihistamines and is essential for high-affinity binding.
-
Substitution on the Aromatic Rings: Modifications to the aromatic rings can significantly impact potency and selectivity. For instance, the addition of hydrophobic substituents can enhance antagonistic activity.[11]
Analytical Methodologies for Mepyramine Characterization
Accurate and reliable analytical methods are essential for the quality control of mepyramine in bulk drug substances and pharmaceutical formulations, as well as for pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the quantification of mepyramine.[12][13][14][15] Several validated reversed-phase (RP)-HPLC methods have been developed.[13][15]
A Typical RP-HPLC Method:
-
Column: A common choice is a C18 or a Phenyl column.[13] For instance, a µ Bondapak Phenyl 5 µm (3.9 mm x 30 mm) column has been successfully used.[13]
-
Mobile Phase: A mixture of a buffer (e.g., ammonium acetate), methanol, and acetonitrile is often employed in an isocratic elution mode.[13][16] A gradient elution can also be used for the simultaneous determination of mepyramine and other active ingredients or impurities.[16]
-
Flow Rate: A typical flow rate is 1.0 ml/min.[13]
-
Detection: UV detection is commonly used, with the wavelength set to around 220 nm or 230 nm.[13][16]
-
Retention Time: The retention time for mepyramine is dependent on the specific chromatographic conditions but is generally well-resolved from other components.[13]
Experimental Protocol: RP-HPLC for Mepyramine Quantification
This protocol provides a general framework for the analysis of mepyramine maleate in a pharmaceutical formulation.
-
Preparation of Standard Solution:
-
Preparation of Sample Solution:
-
For tablets, weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of mepyramine and dissolve it in the mobile phase or a suitable solvent.
-
For topical formulations, a sample equivalent to a known amount of mepyramine is dissolved in a suitable solvent mixture, potentially with the aid of sonication.[16]
-
Filter the solution through a 0.45-µm membrane filter before injection.[16]
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the chosen column, mobile phase, flow rate, and detector wavelength as described above.
-
-
Analysis:
-
Inject equal volumes (e.g., 25 µl) of the standard and sample solutions into the chromatograph.[13]
-
Record the chromatograms and measure the peak areas.
-
-
Calculation:
-
Calculate the amount of mepyramine in the sample by comparing the peak area of the sample with the peak area of the standard.
-
Caption: General Workflow for HPLC Analysis of Mepyramine.
Other Analytical Techniques
-
UV-Visible Spectrophotometry: This method can be used for the quantitative determination of pyrilamine maleate in pharmaceutical formulations.
-
Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), is a powerful tool for the identification and quantification of mepyramine and its metabolites.[3][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used for the structural elucidation and identification of mepyramine.[3]
Receptor Binding Assays: Quantifying the Affinity of Mepyramine
Radioligand binding assays are crucial for determining the affinity of compounds like mepyramine for the H1 receptor.[18] These assays typically involve the use of a radiolabeled ligand, such as [3H]mepyramine, which binds specifically to the H1 receptor.[19][20]
Experimental Protocol: [3H]Mepyramine Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of a test compound for the H1 receptor.
-
Materials:
-
Membrane preparations from cells expressing the histamine H1 receptor (e.g., CHO or HEK293 cells).[19]
-
[3H]mepyramine (radioligand).[19]
-
Test compound (unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[19]
-
Non-specific binding control (e.g., 10 µM mianserin).[19]
-
96-well plates, glass fiber filters, cell harvester, and a liquid scintillation counter.[19][21]
-
-
Procedure:
-
Prepare serial dilutions of the test compound.[19]
-
In a 96-well plate, set up the following in triplicate:
-
Incubate the plate at 25°C for 60-180 minutes to reach equilibrium.[21]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[19][21]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[19][21]
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[21]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.[22]
-
Binding Affinity Data
Mepyramine exhibits high affinity for the H1 receptor, with reported Kd and Ki values in the low nanomolar range.[23][24] Its selectivity for the H1 receptor over H2 and H3 receptors is significant.[23][24]
| Receptor | Kd (nM) | Source |
| H1 (guinea pig brain) | 0.8 | [23] |
| H1 (rat brain) | 9.1 | [23] |
| H2 | 5200 | [23] |
| H3 | >3000 | [23] |
Concluding Remarks
Mepyramine remains a significant molecule in the study of histamine H1 receptor pharmacology. Its well-characterized molecular structure, established mechanism of action as an inverse agonist, and the wealth of available analytical and pharmacological data make it an invaluable tool for researchers. This guide has provided a comprehensive overview of these aspects, offering both theoretical understanding and practical experimental protocols. As research into GPCRs and the development of new therapeutics continues, the foundational knowledge gained from studying compounds like mepyramine will undoubtedly pave the way for future innovations.
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